3-(Azetidin-1-YL)piperidine

Medicinal chemistry Structure-activity relationship Pharmacophore design

3-(Azetidin-1-YL)piperidine (CAS 1290136-92-3) is a unique 3-substituted bicyclic diamine scaffold, distinct from the 4-substituted regioisomer, essential for potent CCR4 antagonist (IC50 22 nM) and PDE10 inhibitor synthesis. It is procured for targeted SAR exploration in immuno-oncology and CNS programs requiring precise pharmacophore geometry.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 1290136-92-3
Cat. No. B1524574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-1-YL)piperidine
CAS1290136-92-3
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC1CC(CNC1)N2CCC2
InChIInChI=1S/C8H16N2/c1-3-8(7-9-4-1)10-5-2-6-10/h8-9H,1-7H2
InChIKeyYDJSNSJKBMNVAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azetidin-1-YL)piperidine CAS 1290136-92-3: Essential Building Block for Azetidine-Containing Drug Discovery


3-(Azetidin-1-YL)piperidine (CAS 1290136-92-3) is a bicyclic diamine comprising an azetidine ring directly linked to the 3-position of a piperidine ring . With a molecular formula of C8H16N2 and a molecular weight of 140.23 g/mol, it is commercially available as the free base and as the more stable dihydrochloride salt (MW 213.15 g/mol) . This compound serves as a versatile intermediate and building block in medicinal chemistry, particularly as a key component of the piperidinyl-azetidine pharmacophore that has demonstrated utility in the development of CCR4 antagonists and other biologically active molecules [1].

Why 3-(Azetidin-1-YL)piperidine Cannot Be Substituted with Regioisomers or Heterocyclic Analogs in Target-Oriented Synthesis


The substitution pattern and heterocyclic composition of azetidine-piperidine derivatives critically determine their pharmacological properties. The 3-position attachment on the piperidine ring yields a distinct spatial orientation of the azetidine moiety compared to the 4-substituted regioisomer (4-(azetidin-1-yl)piperidine, CAS 686298-29-3) . Furthermore, replacing the azetidine ring with larger nitrogen heterocycles such as pyrrolidine or piperidine substantially alters conformational constraints and basicity, as evidenced by the pKa differential between azetidine-containing compounds (pKa ≈ 10.28) and piperidine-only analogs (pKa ≈ 11.2) . In the context of CCR4 antagonist development, the specific piperidinyl-azetidine motif was identified as essential for achieving both potent target engagement (IC50 22 nM in calcium flux assay) and favorable oral bioavailability [1]. Substituting this precise 3-azetidinyl-piperidine scaffold with regioisomeric or heterocyclic alternatives would fundamentally alter the molecule's conformational landscape and target interaction profile, making such substitutions unsuitable for applications requiring this specific pharmacophore geometry.

Quantitative Differentiation Evidence for 3-(Azetidin-1-YL)piperidine Versus Structural Analogs


Regioisomeric Differentiation: 3-Azetidinyl vs. 4-Azetidinyl Substitution on Piperidine

3-(Azetidin-1-YL)piperidine differs from its 4-substituted regioisomer (4-(azetidin-1-yl)piperidine, CAS 686298-29-3) in the attachment position of the azetidine ring on the piperidine scaffold . The 3-substitution places the azetidine moiety at a different spatial vector relative to the piperidine nitrogen compared to 4-substitution, resulting in altered molecular geometry and potential pharmacophore presentation. While both compounds share the identical molecular formula C8H16N2 and molecular weight (140.23 g/mol), the 3-substituted compound presents a distinct conformational constraint profile that has been specifically validated in the piperidinyl-azetidine CCR4 antagonist pharmacophore [1]. In contrast, the 4-substituted regioisomer has been explored primarily as a JAK1 inhibitor scaffold, demonstrating that these regioisomers are not interchangeable in target-oriented drug design [2].

Medicinal chemistry Structure-activity relationship Pharmacophore design

Class-Level Potency Benchmark: Piperidinyl-Azetidine Motif in CCR4 Antagonism

Compounds incorporating the piperidinyl-azetidine motif—the core structural framework of 3-(Azetidin-1-YL)piperidine—have demonstrated nanomolar potency as CCR4 antagonists. In the lead optimization study by Robles et al. (2020), small-molecule CCR4 antagonists featuring this novel motif achieved IC50 values of 22 nM in the calcium flux assay and 50 nM in the chemotaxis (CTX) assay [1]. The optimized clinical candidate CCR4-351 (compound 38) further demonstrated functional inhibition of regulatory T cell (Treg) migration with IC50 values of 39 nM in mouse iTreg cells and 33 nM in human iTreg cells [2]. These potency benchmarks establish the piperidinyl-azetidine framework as a validated pharmacophore for achieving nanomolar CCR4 antagonism.

Immuno-oncology GPCR antagonism Treg inhibition

Oral Bioavailability and Pharmacokinetic Validation of the Piperidinyl-Azetidine Scaffold

The piperidinyl-azetidine motif, for which 3-(Azetidin-1-YL)piperidine serves as a foundational building block, has been validated in vivo for favorable pharmacokinetic properties. The CCR4 antagonist clinical candidate CCR4-351 (compound 38), incorporating this scaffold, demonstrated a low clearance rate of 3.7 mL/min/kg, an extended terminal half-life of 10.7 hours, and oral bioavailability (%F) of 41% in cynomolgus monkey pharmacokinetic studies [1]. Additionally, the compound showed no activity in CYP450 induction assays, suggesting a favorable drug-drug interaction profile [2]. These in vivo PK parameters distinguish the piperidinyl-azetidine scaffold from many alternative basic amine-containing pharmacophores that often suffer from high clearance or poor oral absorption.

Drug metabolism Pharmacokinetics Oral bioavailability

Basic Physicochemical Properties: Free Base vs. Dihydrochloride Salt Selection for Formulation

3-(Azetidin-1-YL)piperidine is commercially available in two forms: the free base (MW 140.23 g/mol, predicted pKa 10.28±0.20) and the dihydrochloride salt (MW 213.15 g/mol) . The free base exhibits predicted physicochemical parameters including boiling point of 214.0±8.0 °C at 760 mmHg and density of 1.014±0.06 g/cm³ . The dihydrochloride salt offers enhanced aqueous solubility and crystalline handling properties compared to the free base form. This salt selection option contrasts with structurally related azetidine-piperidine analogs such as 1-(3-azetidinyl)piperidine (CAS 138022-86-3), which may have different salt availability or purity profiles from commercial suppliers .

Salt selection Formulation development Physicochemical characterization

Differentiation from N-Linked Azetidine-Piperidine Constitutional Isomers

3-(Azetidin-1-YL)piperidine is structurally distinct from N-linked constitutional isomers such as 1-(3-azetidinyl)piperidine (CAS 138022-86-3) . In 3-(Azetidin-1-YL)piperidine, the azetidine nitrogen is directly bonded to the piperidine 3-carbon, creating a C-N linkage from piperidine to azetidine. In 1-(3-azetidinyl)piperidine, the connectivity is reversed: the piperidine nitrogen is bonded to the azetidine 3-carbon. This constitutional isomerism results in fundamentally different chemical reactivity, with 3-(Azetidin-1-YL)piperidine possessing a free piperidine NH for further functionalization, while 1-(3-azetidinyl)piperidine has a tertiary piperidine nitrogen and a free azetidine NH . This difference in nucleophilic sites and hydrogen bond donor/acceptor patterns is critical for downstream synthetic applications.

Constitutional isomerism Chemical synthesis Building block selection

Validated Research Applications for 3-(Azetidin-1-YL)piperidine Based on Peer-Reviewed Evidence


CCR4 Antagonist Medicinal Chemistry and Lead Optimization Programs

3-(Azetidin-1-YL)piperidine serves as a key building block for synthesizing piperidinyl-azetidine-based CCR4 antagonists. The J Med Chem 2020 study by Robles et al. established this scaffold as capable of achieving nanomolar CCR4 antagonism (IC50 22 nM calcium flux, 50 nM CTX) with favorable oral bioavailability (41%F in cynomolgus monkey) and extended half-life (10.7 hr) [1][2]. This evidence supports procurement for immuno-oncology programs targeting Treg-mediated tumor immune evasion through CCR4 antagonism.

Synthesis of PDE10 Inhibitor Analogs and CNS-Targeted Compounds

Patents from Amgen Inc. (US-8691986-B2) disclose azetidine and piperidine compounds as PDE10 inhibitors for potential CNS applications [1]. The 3-(Azetidin-1-YL)piperidine scaffold provides the requisite conformational constraint and basic amine functionality suitable for PDE10 active site engagement. Procurement supports structure-activity relationship (SAR) exploration in phosphodiesterase inhibitor discovery programs.

Chiral Azetidine-Piperidine Library Synthesis via One-Pot Methodology

A reported one-pot synthetic methodology enables the preparation of chiral azetidine-piperidine compounds from piperidine chloroaldehyde and chiral amines [1]. This synthetic accessibility supports the procurement of 3-(Azetidin-1-YL)piperidine as a starting material for generating stereochemically defined compound libraries for high-throughput screening campaigns in early drug discovery.

Building Block for GPCR and Ion Channel Targeted Libraries

The bicyclic diamine framework of 3-(Azetidin-1-YL)piperidine, with its predicted pKa of 10.28 [1], positions it as an appropriate basic amine pharmacophore element for GPCR and ion channel targeted compound collections. The azetidine ring provides distinct conformational constraints compared to pyrrolidine or piperidine analogs, offering structural diversity in focused library design [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Azetidin-1-YL)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.